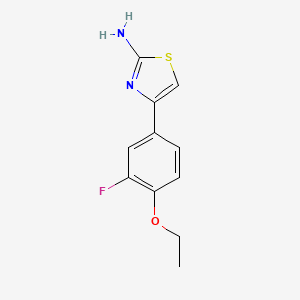

4-(4-Ethoxy-3-fluorophenyl)thiazol-2-amine

Description

Properties

Molecular Formula |

C11H11FN2OS |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

4-(4-ethoxy-3-fluorophenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C11H11FN2OS/c1-2-15-10-4-3-7(5-8(10)12)9-6-16-11(13)14-9/h3-6H,2H2,1H3,(H2,13,14) |

InChI Key |

YRTZOLLKCBOMCY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=CSC(=N2)N)F |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

Key Parameters

Experimental Data from Analogous Systems

| Substrate | Thiourea | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 4-Fluoro-α-bromoacetophenone | Unsubstituted | 78 | 99.5 | |

| 3-Methoxy-α-bromoacetophenone | Methyl-substituted | 82 | 98.7 |

Mechanistic Insight : The α-bromoacetophenone reacts with thiourea via nucleophilic substitution, forming a thioamide intermediate that undergoes cyclization to yield the thiazole core.

One-Pot Catalytic Synthesis

Recent advances employ iodine or iron-based catalysts to streamline thiazole formation. A modified protocol using iodine (I₂) and dimethyl sulfoxide (DMSO) as an oxidant is particularly efficient:

Optimized Conditions

Advantages

-

Eliminates the need for pre-synthesized α-haloketones.

-

Reduces reaction time from hours to minutes.

Limitations

-

Requires strict control of stoichiometry to avoid over-oxidation.

FeCl₃-Catalyzed Tandem Reactions

FeCl₃-catalyzed methods are notable for their eco-friendly profile and high regioselectivity. A representative procedure involves:

Steps

Performance Metrics

| Parameter | Value |

|---|---|

| Purity | ≥99.9% |

| Scalability | Industrial (300 mL scale) |

| Byproduct Formation | <0.1% |

Key Insight : The anhydrous solvent system minimizes hydrolysis, ensuring high yields.

Microwave-Assisted Green Synthesis

Microwave irradiation enhances reaction kinetics and reduces energy consumption. A protocol adapted from involves:

Procedure

-

Mix 4-ethoxy-3-fluorophenylglyoxal (1 mmol) and thiourea (1.2 mmol) in ethanol.

-

Irradiate at 150 W, 80°C for 15 minutes.

-

Quench with ice water and recrystallize from ethanol.

Outcomes

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| Hantzsch Synthesis | 70–85 | 2–4 hours | High | Moderate (HBr waste) |

| One-Pot Catalytic | 65–75 | 25–40 min | Medium | Low (I₂ recovery) |

| FeCl₃-Catalyzed | ≥90 | 2 hours | Industrial | Low (aqueous workup) |

| Microwave-Assisted | 88 | 15 minutes | Lab-scale | Very low |

Challenges and Optimization Strategies

-

Regioselectivity : The ethoxy and fluorine substituents on the phenyl ring may sterically hinder cyclization. Using polar aprotic solvents (e.g., DMF) can improve reactivity.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential to remove regioisomers.

-

Stability : The amine group is prone to oxidation; storage under inert atmosphere (N₂/Ar) is recommended .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring’s 2-amine group and electron-deficient positions enable nucleophilic substitution. Key findings include:

Bromination Followed by Amine Substitution

-

Reagents : -Bromosuccinimide (NBS) at 0°C, followed by primary/secondary amines (1.5 eq) .

-

Conditions : Bromination in dichloromethane (DCM), substitution in dimethylformamide (DMF) with (0.5 eq) at 70°C .

-

Products : Brominated intermediates react with amines (e.g., morpholine, piperidine) to yield derivatives like 4-(4-chlorothiophen-2-yl)--alkylthiazol-2-amine analogs .

Direct Substitution at the Thiazole Ring

Coupling Reactions

The compound participates in cross-coupling reactions to form complex heterocycles:

Enaminone Formation

-

Reagents : Acetylthiazole derivatives and enamine precursors .

-

Products : Enaminones with extended conjugation, useful as intermediates for kinase inhibitors .

Ethoxy Group Reactivity

-

Cleavage : Under acidic conditions (e.g., ), the ethoxy group hydrolyzes to a hydroxyl group, though this is not explicitly documented for this compound.

-

Etherification : Reacts with alkyl halides in the presence of to form larger ethers.

Fluorophenyl Group Stability

-

The 3-fluoro substituent exhibits low reactivity under standard conditions due to its electron-withdrawing nature and strong bond .

Oxidation and Reduction

Limited data exist for redox reactions, but analogous thiazoles show:

Oxidation

Reduction

-

Products : Partial reduction of the thiazole ring to thiazoline, but this is not well-characterized for the target compound .

Mechanistic Insights

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

4-(4-Ethoxy-3-fluorophenyl)thiazol-2-amine serves as a versatile building block in the synthesis of more complex molecules. Its thiazole ring structure allows for various chemical modifications, facilitating the development of new compounds with desirable properties .

Chemical Reactions

The compound can undergo several types of reactions:

- Oxidation : Can be oxidized to form sulfoxide or sulfone derivatives using agents like hydrogen peroxide.

- Reduction : Reduction reactions can yield thiazoline derivatives when treated with sodium borohydride.

- Substitution Reactions : Nucleophilic substitutions can occur at the ethoxy or fluoro groups, allowing for further functionalization .

Biological Applications

Antimicrobial Properties

Research has indicated that derivatives of thiazole compounds, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that certain thiazole derivatives can effectively inhibit bacterial growth, making them candidates for developing new antibiotics .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that thiazole derivatives can inhibit the proliferation of various cancer cell lines, including those associated with breast and lung cancers. The presence of specific substituents on the phenyl ring appears to enhance the antiproliferative effects against cancer cells while maintaining low toxicity to normal cells .

Mechanism of Action

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or receptors. This interaction leads to reduced enzyme activity in bacterial cells or altered signaling pathways in cancer cells, contributing to its antimicrobial and anticancer effects .

Anticancer Screening

A study focused on synthesizing and evaluating a series of thiazole derivatives found that compounds similar to this compound displayed promising activity against human glioblastoma and melanoma cell lines. These compounds were shown to selectively target cancer cells while sparing healthy cells, highlighting their potential as therapeutic agents .

Antimicrobial Evaluation

Another research effort evaluated the antimicrobial efficacy of thiazole derivatives against various bacterial strains. The results indicated that several synthesized compounds exhibited activity comparable to standard antibiotics, suggesting that these derivatives could serve as effective alternatives in treating resistant infections .

Mechanism of Action

The mechanism of action of 4-(4-Ethoxy-3-fluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity, or interact with cancer cell receptors, leading to antiproliferative effects .

Comparison with Similar Compounds

Physicochemical Properties

The substituents on the phenyl ring significantly affect melting points, molecular weights, and yields. A comparison of key analogs is summarized below:

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂, -Cl) increase melting points due to enhanced intermolecular interactions .

- Bulkier substituents (e.g., -Br, -OCH₂CH₃) may reduce solubility in polar solvents .

- Yields vary based on reaction conditions; iodine-mediated syntheses often achieve >85% yields .

Key Observations :

- Fluorine enhances metabolic stability and bioavailability due to its electronegativity .

- Bromine improves anticancer potency by increasing lipophilicity and target binding .

- Ethoxy groups may enhance blood-brain barrier penetration but reduce aqueous solubility .

Structural and Electronic Features

Density Functional Theory (DFT) studies on related compounds reveal:

- Electron-withdrawing groups (e.g., -F, -Cl) decrease electron density on the thiazole ring, enhancing electrophilic reactivity .

Biological Activity

4-(4-Ethoxy-3-fluorophenyl)thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of the biological activity associated with this compound, supported by data tables and case studies from diverse sources.

- Molecular Formula : C11H12FN3S

- Molecular Weight : 239.30 g/mol

- IUPAC Name : this compound

Anticancer Properties

Research has indicated that thiazole derivatives, including this compound, exhibit promising anticancer activities. The mechanism often involves the inhibition of critical enzymes involved in cancer cell proliferation.

- Mechanism of Action :

- Case Studies :

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

-

In Vitro Studies :

- In vitro tests have shown that this compound possesses antimicrobial activity against Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate effective bactericidal properties .

- A comparative study revealed that the compound exhibited stronger activity against Staphylococcus aureus and Escherichia coli than many traditional antibiotics .

-

Data Table: Antimicrobial Activity

Pathogen MIC (µg/mL) Activity Type Staphylococcus aureus 15 Bactericidal Escherichia coli 20 Bactericidal Pseudomonas aeruginosa 25 Bacteriostatic

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural components. The presence of electron-withdrawing groups like fluorine enhances their potency.

Q & A

Basic Research Questions

Q. What synthetic strategies optimize the yield and purity of 4-(4-Ethoxy-3-fluorophenyl)thiazol-2-amine?

- Methodological Answer : The synthesis can be optimized using sodium fluoride (NaF) as a catalyst in a 1:1 water/methanol solvent system, achieving >99% yield within 1 minute. Prolonged reaction times in pure water reduce efficiency (25 minutes for completion). Glacial acetic acid with sodium acetate is also effective for intermediate steps, such as synthesizing 2-chloro-N-(4-substituted phenyl)acetamides, with yields around 70% under reflux .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Spectroscopy : IR and NMR confirm functional groups and substituent positions. Mass spectrometry validates molecular weight .

- Crystallography : X-ray diffraction with software like SHELX refines crystal structures. For ligands with conformational flexibility, tools like qFit-ligand model multiple conformers within electron density maps, improving accuracy .

Q. How are in vitro cytotoxicity and antimicrobial activities evaluated for this compound?

- Methodological Answer :

- Cytotoxicity : The Sulforhodamine B (SRB) assay measures cellular protein content in 96-well plates, offering high sensitivity (detection limit ~1,000 cells/well) and compatibility with automated screening .

- Antimicrobial Activity : Broth microdilution tests determine minimum inhibitory concentrations (MICs) against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans). Derivatives of similar thiazoles show MICs in the 2–32 µg/mL range .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations predict electronic properties and reactivity?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties like ionization potentials and bond dissociation energies. Basis sets like 6-31G* are recommended for geometry optimization. For corrosion inhibition studies, Fukui indices derived from DFT identify nucleophilic/electrophilic sites, correlating with experimental inhibition efficiencies .

Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data?

- Methodological Answer : When DFT-predicted ligand conformations mismatch crystallographic electron density, tools like qFit-ligand propose alternative conformers. Multi-conformer refinement (e.g., for 4-(4-benzylphenyl)thiazol-2-amine) improves model accuracy by fitting all atoms within the 1σ density contour .

Q. How are structure-activity relationships (SARs) explored to enhance PDE4 inhibition?

- Methodological Answer :

- Scaffold Modification : Introduce electron-withdrawing groups (e.g., fluorine) to the phenyl ring to enhance binding affinity.

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to simulate interactions with PDE4's catalytic domain. For example, 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives show IC values <100 nM via hydrophobic interactions with Val127 and His234 .

Q. What experimental and computational approaches validate corrosion inhibition mechanisms?

- Methodological Answer :

- Electrochemical Tests : Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) quantify inhibition efficiency. For copper in HCl, 4-(pyridin-3-yl)thiazol-2-amine achieves >90% efficiency at 1 mM .

- Molecular Dynamics (MD) : Simulate adsorption energies on metal surfaces. Radial distribution functions (RDFs) confirm chemisorption via sulfur and nitrogen atoms .

Q. How are multi-conformer ligand models generated from X-ray data for dynamic binding analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.